molecular formula C16H16FNO3S B6375350 3-FLUORO-4-[3-(PYRROLIDINYLSULFONYL)PHENYL]PHENOL CAS No. 1261894-48-7

3-FLUORO-4-[3-(PYRROLIDINYLSULFONYL)PHENYL]PHENOL

Cat. No.: B6375350
CAS No.: 1261894-48-7
M. Wt: 321.4 g/mol
InChI Key: ALOIYUJWUXFZHH-UHFFFAOYSA-N
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Description

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes a fluorine atom, a pyrrolidinylsulfonyl group, and a phenol group. This compound is often used in pharmaceutical testing and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol typically involves multiple steps, including the introduction of the fluorine atom and the pyrrolidinylsulfonyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety in the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The fluorine atom or other groups can be substituted with different functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidinylsulfonyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-[3-(morpholinylsulfonyl)phenyl]phenol: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

    3-Fluoro-4-[3-(piperidinylsulfonyl)phenyl]phenol: Contains a piperidinyl group instead of a pyrrolidinyl group.

    3-Fluoro-4-[3-(azetidinylsulfonyl)phenyl]phenol: Features an azetidinyl group in place of the pyrrolidinyl group.

Uniqueness

3-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c17-16-11-13(19)6-7-15(16)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOIYUJWUXFZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684588
Record name 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-48-7
Record name 2-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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